

Seclidemstat Mesylate: A Technical Guide to a Novel KDM1A/LSD1 Inhibitor

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Compound of Interest

Compound Name: *Seclidemstat mesylate*

Cat. No.: *B8210197*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **seclidemstat mesylate** (SP-2577), a potent, orally bioavailable, and reversible non-competitive inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). Seclidemstat is under investigation for the treatment of various cancers, including sarcomas and hematologic malignancies.

Core Mechanism of Action

Seclidemstat targets KDM1A, a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting KDM1A, seclidemstat alters gene expression patterns that are critical for tumor proliferation and survival.^{[1][2]} Specifically, inhibition of KDM1A leads to an increase in H3K4 methylation at tumor suppressor gene promoters, resulting in their re-expression.^[2] Conversely, it can also lead to increased H3K9 methylation at the promoters of tumor-promoting genes, leading to their repression.^[2] Beyond its enzymatic role, KDM1A also acts as a scaffolding protein in transcriptional complexes, and seclidemstat's inhibition of these non-enzymatic functions also contributes to its anti-cancer activity.^[1]

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Preclinical Data

Seclidemstat has demonstrated significant preclinical activity across a range of cancer models, both in vitro and in vivo.

In Vitro Activity

Parameter	Value	Cell Lines/Assay Conditions	Reference
IC50	13 nM	Cell-free KDM1A/LSD1 assay	
Ki	31 nM	Noncompetitive and reversible inhibition	
IC50 (Cell Proliferation)	0.013 - 2.819 μ M	SWI/SNF-mutated ovarian cancer and other cell lines (72- hour treatment)	
Mechanism	Promotes endogenous retrovirus (ERV) expression, activates IFN β pathway, and increases PD-L1 expression.	Small cell carcinoma of the ovary hypercalcemic type (SCCOHT) cell lines.	

In Vivo Activity

Cancer Model	Animal Model	Dosing Regimen	Key Findings	Reference
Ewing Sarcoma	Xenograft	Not specified	Suppression of tumor growth.	
Pediatric Sarcomas	Xenografts	100 mg/kg/day, IP, for 28 days	Statistically significant growth inhibition in 3/8 Ewing sarcoma, 4/5 rhabdomyosarcoma, and 4/6 osteosarcoma models.	[3]
Hematologic Malignancies	In vivo models	Not specified	Reprogrammed cancer cell differentiation, reduced tumor burden, and prolonged survival.	[4]

Clinical Trial Data

Seclidemstat has been evaluated in several Phase 1/2 clinical trials for various solid tumors and hematologic malignancies.

Trial Identifier	Phase	Cancers Studied	Key Outcomes	Reference
NCT03895684	1	Advanced Solid Tumors	Manageable safety profile. In 13 evaluable patients, 7 achieved stable disease (SD) with a median time to progression (TTP) of 4.3 months. Three patients with FET-rearranged sarcomas had TTP of 9.4, 7.2, and 4.3 months.	[5]
NCT03600649	1/2	Relapsed/Refractory Ewing Sarcoma	In combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median TTP of 7.4 months in first-relapse patients.	
Investigator-Initiated	1/2	Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML)	In combination with azacitidine, 50% objective response rate in 8 evaluable patients who had relapsed or	[6]

progressed on
hypomethylating
agents. 90%
probability of
survival for 11
months.

Experimental Protocols

In Vivo Xenograft Study

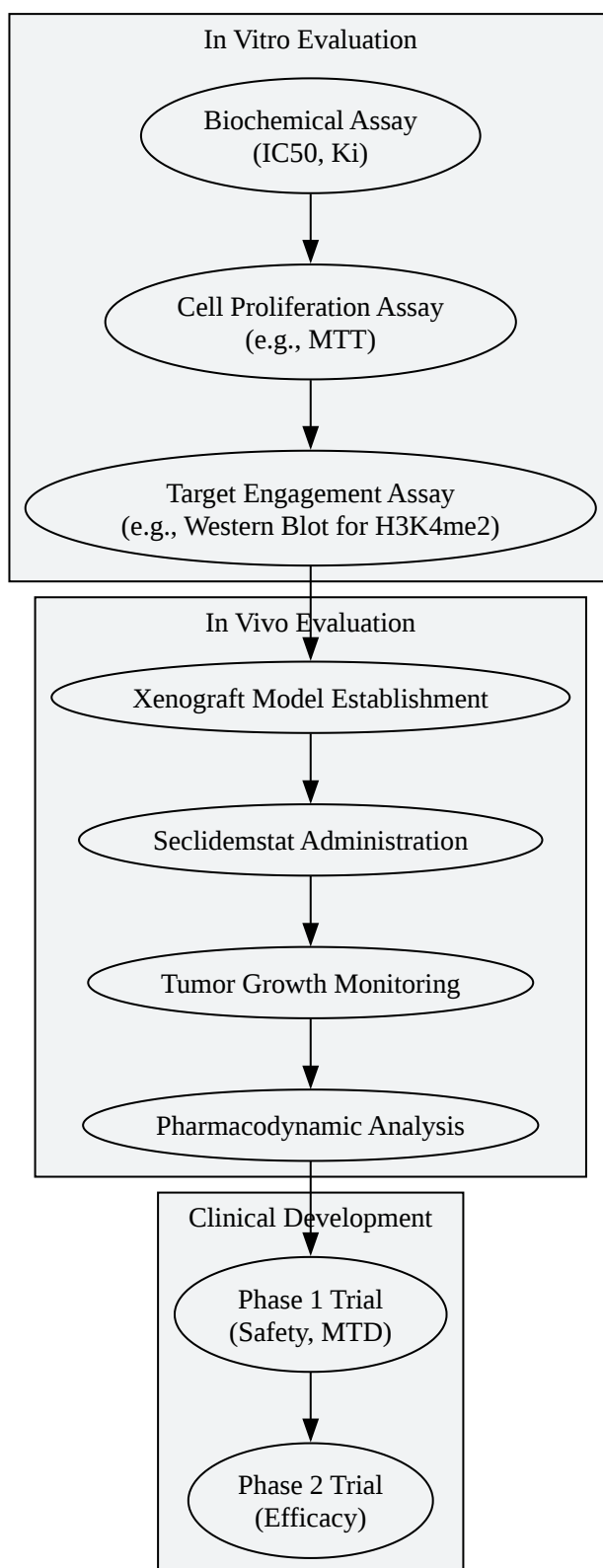
A representative protocol for evaluating seclidemstat in pediatric sarcoma xenografts is as follows:[3]

- **Animal Models:** Patient-derived xenograft models of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma are established in immunocompromised mice.
- **Drug Formulation:** Seclidemstat is diluted in a vehicle solution of 1.6% dimethylacetamide (DMA), 5% ethanol, 45% polyethylene glycol 400 (PEG400), and 48.4% phosphate-buffered saline (PBS) at a pH of 8.[3]
- **Dosing:** The drug is administered intraperitoneally (IP) once daily at a dose of 100 mg/kg for 28 days.[3]
- **Tumor Growth Monitoring:** Tumor volume is measured regularly to assess treatment efficacy.
- **Pharmacodynamic Analysis:** Tumor tissues are collected at specified time points (e.g., 4 hours after the 7th dose) for Western blot analysis of histone methylation marks (e.g., H3K4me2) and other relevant biomarkers.[3]

KDM1A/LSD1 Inhibitor Screening Assay (Chemiluminescent)

A general protocol for screening KDM1A/LSD1 inhibitors using a commercially available kit is outlined below:

- **Assay Principle:** The assay measures the activity of KDM1A by detecting the demethylated product of a biotinylated histone H3 peptide substrate.
- **Procedure:**
 - A sample containing purified KDM1A enzyme is incubated with the histone H3 peptide substrate in a microtiter plate.
 - A primary antibody that specifically recognizes the demethylated substrate is added.
 - An HRP-labeled secondary antibody is then added, followed by a chemiluminescent HRP substrate.
 - The resulting chemiluminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
- **Data Analysis:** The IC₅₀ value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.



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Conclusion

Seclidemstat mesylate is a promising KDM1A/LSD1 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in a variety of cancers. Its reversible, non-competitive mode of inhibition may offer a favorable safety and efficacy profile. Ongoing and future clinical studies will further elucidate its therapeutic potential in oncology.

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Phone: (601) 213-4426

Email: info@benchchem.com